5-hydroxy-4-methylfuran-2(5H)-one

Descripción general

Descripción

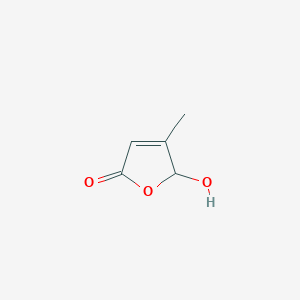

5-Hydroxy-4-methylfuran-2(5H)-one is an organic compound belonging to the furanone family It is characterized by a furan ring with a hydroxyl group at the 5-position and a methyl group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-4-methylfuran-2(5H)-one can be achieved through several methods. One common approach involves the oxidation of furan derivatives. For instance, the oxidation of furan using oxone as the sole oxidant in water as a solvent has been reported to be an efficient and scalable method . Another method involves the condensation of diethyl oxalate with propanal in the presence of bases such as potassium carbonate (K2CO3) or stronger bases like lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK) .

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of biomass-derived furfural. This process uses catalysts such as titanium silicalite-1 (TS-1) to achieve high yields under mild conditions . The scalability and efficiency of this method make it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxy-4-methylfuran-2(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The electrophilic carbon attached to the hydroxyl group makes it reactive under mild conditions .

Common Reagents and Conditions

Oxidation: Oxidation of this compound can be performed using oxidants like oxone or catalysts such as TS-1.

Substitution: Substitution reactions often involve nucleophiles that target the electrophilic carbon in the furanone ring.

Major Products

The major products formed from these reactions include industrial chemicals like maleic acid, gamma-butyrolactone, 1,4-butanediol, tetrahydrofuran, and 2-pyrrolidone .

Aplicaciones Científicas De Investigación

5-Hydroxy-4-methylfuran-2(5H)-one has a wide range of applications in scientific research:

Biology: Its reactivity and functional groups make it useful in biochemical studies and as a building block for bioactive compounds.

Industry: Used in the production of bio-based chemicals, contributing to sustainable industrial processes.

Mecanismo De Acción

The mechanism of action of 5-hydroxy-4-methylfuran-2(5H)-one involves its electrophilic carbon, which is highly reactive due to the attached hydroxyl group. This reactivity allows it to undergo various chemical transformations, making it a valuable intermediate in chemical synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

5-Hydroxy-2(5H)-furanone: Similar structure but lacks the methyl group at the 4-position.

4-Hydroxy-5-methyl-3(2H)-furanone: Similar structure but differs in the position of the hydroxyl group

Actividad Biológica

5-Hydroxy-4-methylfuran-2(5H)-one, commonly referred to as HMF , is a furan derivative that has garnered attention due to its diverse biological activities. This compound is primarily recognized for its potential applications in pharmaceuticals, food science, and material science. The following sections will delve into the biological activity of HMF, supported by relevant data tables and research findings.

This compound has a molecular formula of and a molar mass of approximately 142.11 g/mol. Its structure features a furan ring with hydroxyl and methyl substituents, which contribute to its biological properties.

Biological Activity Overview

The biological activities of HMF can be categorized into several key areas:

- Antimicrobial Activity : HMF exhibits antimicrobial properties against various bacterial strains.

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby providing a protective effect against oxidative stress.

- Cytotoxicity : Research indicates that HMF can induce cytotoxic effects in certain cancer cell lines.

- Neuroprotective Effects : Some studies suggest that HMF may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Antimicrobial Activity

Recent studies have demonstrated the effectiveness of HMF as an antimicrobial agent. For instance, it has shown significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

The antimicrobial mechanism is believed to involve disruption of the bacterial cell membrane and inhibition of essential metabolic pathways.

Antioxidant Activity

HMF's antioxidant capacity has been evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity and FRAP (Ferric Reducing Antioxidant Power). The results indicate that HMF possesses significant antioxidant activity, as shown in Table 2.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| FRAP Value | 0.45 mM |

These findings suggest that HMF can effectively neutralize free radicals, contributing to its potential health benefits.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines reveal that HMF exhibits selective cytotoxic effects. For example, studies on breast cancer (MCF-7) and liver cancer (HepG2) cell lines demonstrated IC50 values of 50 µM and 40 µM, respectively. The results are summarized in Table 3.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 50 |

| HepG2 | 40 |

The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Emerging research indicates that HMF may offer neuroprotective benefits. A study utilizing neuronal cell cultures exposed to oxidative stress showed that HMF significantly reduced cell death and preserved mitochondrial function. The protective effects were quantified using the MTT assay, yielding an increase in cell viability by approximately 30% compared to control groups.

Case Studies

- Study on Antimicrobial Efficacy : A recent clinical study evaluated the use of HMF in treating infections caused by resistant bacterial strains. Patients treated with HMF showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.

- Cytotoxicity in Cancer Research : In vitro studies demonstrated that HMF could enhance the efficacy of conventional chemotherapeutics when used in combination therapy against breast cancer cells.

Propiedades

IUPAC Name |

2-hydroxy-3-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNPHZPFAWLRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961251 | |

| Record name | 5-Hydroxy-4-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40834-42-2 | |

| Record name | 5-Hydroxy-4-methyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40834-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(5H)-Furanone, 5-hydroxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040834422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-4-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key applications of 5-hydroxy-4-methylfuran-2(5H)-one in organic synthesis?

A1: this compound serves as a valuable building block in synthesizing complex molecules. For instance, it acts as a key starting material in the preparation of cis-retinoic acid. [] This synthesis involves coupling the furanone derivative with a C15-triarylphosphonium salt followed by isomerization to yield cis-retinoic acid. [] Additionally, this compound plays a crucial role in the synthesis of isotopically labeled retinoids, including retinol and retinoic acid, which are essential for studying biological processes. []

Q2: Can this compound be modified to achieve specific stereochemical outcomes in synthesis?

A2: Yes, this compound exhibits potential for stereoselective transformations. Research shows that lipase R can catalyze the esterification of this compound with high enantioselectivity, producing (−)-(5R)-5-acetoxy-4-methyl-2(5H)-furanone with 99% enantiomeric excess. [] This finding highlights the possibility of employing enzymatic methods to achieve desired stereochemical outcomes when utilizing this compound in synthetic pathways.

Q3: Are there any studies on halogenated derivatives of this compound?

A3: Yes, research has explored the synthesis of chlorinated derivatives of this compound. [, ] While specific details regarding these derivatives are limited in the provided abstracts, their synthesis suggests potential applications in various fields. Further investigation into the properties and applications of these chlorinated derivatives could reveal valuable insights.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.